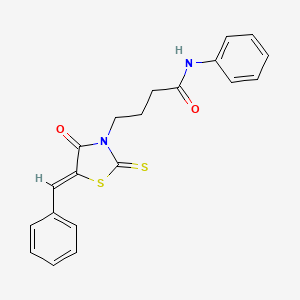

(Z)-4-(5-苯亚甲基-4-氧代-2-硫代噻唑烷-3-基)-N-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. Thioflavin T has a unique chemical structure that allows it to bind to amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases. Thioflavin T has been widely used in the scientific community to study the formation and aggregation of amyloid fibrils, as well as to develop new diagnostic and therapeutic approaches for these diseases.

科学研究应用

a. Anticancer Agents: The thiazolidinone scaffold in this compound has drawn attention for its potential as an anticancer agent. Researchers investigate its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways.

b. Anti-inflammatory Properties: The compound’s thiazolidinone moiety may exhibit anti-inflammatory effects. It could be explored as a lead compound for developing novel anti-inflammatory drugs.

c. Antimicrobial Activity: Heterocyclic compounds often possess antimicrobial properties. Researchers study this compound’s efficacy against bacteria, fungi, and viruses. Its unique structure may offer advantages in combating drug-resistant pathogens.

Industrial Applications

Heterocyclic molecules find use in industry. Although specific applications of this compound may vary, consider the following:

a. Catalysts: The thiazolidinone scaffold could serve as a ligand or catalyst in organic synthesis. Researchers explore its potential in promoting specific reactions.

b. Agrochemicals: Heterocyclic compounds often contribute to agrochemical formulations. This compound’s unique structure may offer advantages in developing environmentally friendly pesticides or herbicides.

作用机制

Target of Action

The primary targets of this compound are Tankyrases (TNKS) . These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, including the Wnt β-catenin pathway . TNKS-1 and TNKS-2 (also known as PARP5a and PARP5b, respectively) are structurally divided forms of tankyrase[4,5,6].

Mode of Action

The compound interacts with TNKS-1 and TNKS-2, inhibiting their activity. Specifically, it binds to conserved residues within the active sites of these enzymes. Notably, GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 play a crucial role in mediating this dual binding mechanism. The compound’s high-affinity interactions with these residues contribute to its inhibitory potential .

Biochemical Pathways

The compound disrupts the Wnt signaling pathway by inhibiting TNKS activity. This pathway is essential for cell proliferation, differentiation, and development. Dysregulation of Wnt signaling has been implicated in various cancers, making TNKS inhibitors promising therapeutic candidates .

Result of Action

Molecularly, the compound’s inhibition of TNKS affects downstream processes, including cell cycle regulation, DNA repair, and telomere maintenance. Cellular effects include altered gene expression, cell growth inhibition, and apoptosis induction .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Optimizing these conditions is crucial for therapeutic success .

属性

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c23-18(21-16-10-5-2-6-11-16)12-7-13-22-19(24)17(26-20(22)25)14-15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,21,23)/b17-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVUXPMGRSDELA-VKAVYKQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)

![3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2600163.png)

![ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B2600165.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600169.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2600170.png)

![N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600179.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2600180.png)